molecular formula C10H11N3 B6254646 N-methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 1482-35-5

N-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No. B6254646
CAS RN: 1482-35-5
M. Wt: 173.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-1-phenyl-1H-pyrazol-5-amine” is a chemical compound with the molecular weight of 173.22 . It is a powder at room temperature . This compound belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .


Synthesis Analysis

The synthesis of pyrazoles, such as “N-methyl-1-phenyl-1H-pyrazol-5-amine”, often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of “N-methyl-1-phenyl-1H-pyrazol-5-amine” is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C10H11N3/c1-11-10-7-8-12-13(10)9-5-3-2-4-6-9/h2-8,11H,1H3 .


Chemical Reactions Analysis

Pyrazoles, including “N-methyl-1-phenyl-1H-pyrazol-5-amine”, can undergo a variety of chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates .


Physical And Chemical Properties Analysis

“N-methyl-1-phenyl-1H-pyrazol-5-amine” is a powder at room temperature . It has a molecular weight of 173.22 . The compound is stored at room temperature .

Safety and Hazards

“N-methyl-1-phenyl-1H-pyrazol-5-amine” is associated with several safety hazards. It has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

“N-methyl-1-phenyl-1H-pyrazol-5-amine” can be used as an organic synthesis and medicinal chemistry intermediate . It can be used for the modification and synthesis of drug molecules and bioactive molecules . In organic transformation, the amino group in “N-methyl-1-phenyl-1H-pyrazol-5-amine” has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-1-phenyl-1H-pyrazol-5-amine involves the reaction of N-methylhydrazinecarboxamide with phenylhydrazine followed by cyclization with 1,3-diketone.", "Starting Materials": [ "N-methylhydrazinecarboxamide", "Phenylhydrazine", "1,3-diketone" ], "Reaction": [ "Step 1: N-methylhydrazinecarboxamide is reacted with phenylhydrazine in the presence of a catalyst such as acetic acid to form N-methyl-N'-phenylhydrazinecarboxamide.", "Step 2: N-methyl-N'-phenylhydrazinecarboxamide is then cyclized with 1,3-diketone in the presence of a base such as potassium carbonate to form N-methyl-1-phenyl-1H-pyrazol-5-amine." ] }

CAS RN

1482-35-5

Product Name

N-methyl-1-phenyl-1H-pyrazol-5-amine

Molecular Formula

C10H11N3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.